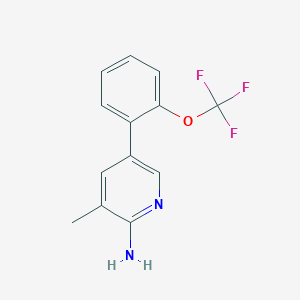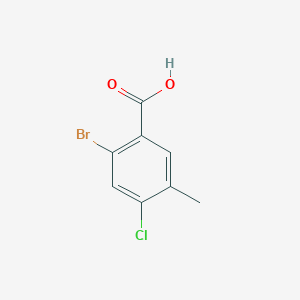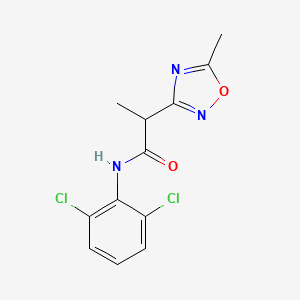
N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, an oxadiazole ring, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through nucleophilic substitution reactions involving 2,6-dichlorobenzoyl chloride and suitable nucleophiles.
Formation of the Propanamide Moiety: The final step involves the formation of the amide bond through the reaction of the oxadiazole derivative with a suitable amine or amide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the oxadiazole ring or the amide group.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)acetamide
- N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)butanamide
- N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)pentanamide
Uniqueness
N-(2,6-Dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-YL)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
923972-99-0 |
|---|---|
Formule moléculaire |
C12H11Cl2N3O2 |
Poids moléculaire |
300.14 g/mol |
Nom IUPAC |
N-(2,6-dichlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6(11-15-7(2)19-17-11)12(18)16-10-8(13)4-3-5-9(10)14/h3-6H,1-2H3,(H,16,18) |
Clé InChI |
KCOQXVHIKUIYIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)C(C)C(=O)NC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14765052.png)
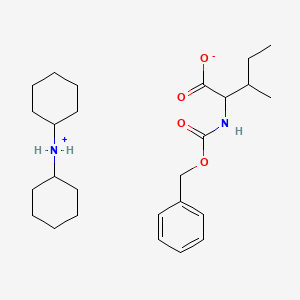
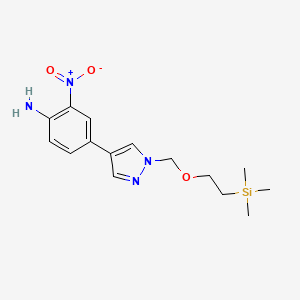
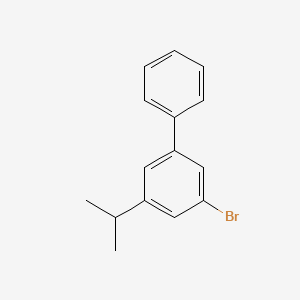
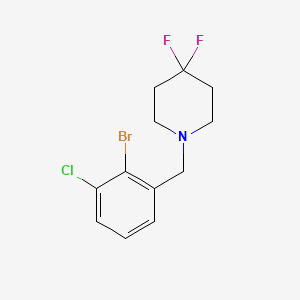

![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)


